molecular formula C17H15Cl4N3S B4696549 N-(2,5-dichlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide

N-(2,5-dichlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide

Cat. No. B4696549
M. Wt: 435.2 g/mol
InChI Key: DYIZLPVBKUHEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BMT-54, and it is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of various kinases such as PI3K and Akt, which are involved in cell proliferation and survival. It has also been shown to modulate the activity of various ion channels and receptors, which are involved in neuronal signaling and neurotransmitter release.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide has a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, the compound has been shown to modulate various ion channels and receptors, which can affect neuronal signaling and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2,5-dichlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, and it can also affect various signaling pathways and enzymes in cells. Therefore, caution should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for research on N-(2,5-dichlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurological disorders. Further studies are needed to determine the efficacy and safety of this compound in animal models and clinical trials. Another area of interest is the elucidation of the compound's mechanism of action. Further studies are needed to determine the specific enzymes and signaling pathways that are affected by this compound. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound, which can facilitate its use in scientific research.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for various diseases such as cancer and neurological disorders. The compound has been shown to have anti-proliferative and anti-tumor effects in various cancer cell lines, and it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-(3,4-dichlorophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl4N3S/c18-11-1-3-14(20)16(9-11)22-17(25)24-7-5-23(6-8-24)12-2-4-13(19)15(21)10-12/h1-4,9-10H,5-8H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIZLPVBKUHEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=S)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl4N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dichlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,5-dichlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dichlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dichlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dichlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dichlorophenyl)-4-(3,4-dichlorophenyl)-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.